(4R)-4-aminopentan-2-ol;hydrochloride

Catalog No.
S14450720
CAS No.
M.F
C5H14ClNO
M. Wt
139.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-aminopentan-2-ol;hydrochloride

Product Name

(4R)-4-aminopentan-2-ol;hydrochloride

IUPAC Name

(4R)-4-aminopentan-2-ol;hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5?;/m1./s1

InChI Key

CJMCGOVMICTKSN-FVYOBFAJSA-N

Canonical SMILES

CC(CC(C)O)N.Cl

Isomeric SMILES

C[C@H](CC(C)O)N.Cl

(4R)-4-aminopentan-2-ol;hydrochloride, also known as (2S,4R)-4-aminopentan-2-ol hydrochloride, is an organic compound characterized by its molecular formula C5H14ClNOC_5H_{14}ClNO and a molecular weight of approximately 139.6 g/mol. This compound features both an amine group (NH₂) and an alcohol group (OH) on a five-carbon chain, making it a member of the amino alcohol class. The presence of these functional groups imparts unique chemical properties and potential biological activities, which are of interest in various scientific fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amine group can be further reduced to yield saturated amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when treated with alkyl halides or acyl chlorides under basic conditions.

The biological activity of (4R)-4-aminopentan-2-ol;hydrochloride has been explored in various studies. It has been suggested that this compound may act as an enzyme inhibitor by binding to specific active sites on enzymes, thereby modulating metabolic pathways. Its structural similarity to other biologically active compounds indicates potential applications in medicinal chemistry, particularly for antimicrobial and antioxidant activities.

The synthesis of (4R)-4-aminopentan-2-ol;hydrochloride typically involves the stereoselective reduction of a suitable precursor, such as (2S,4R)-4-aminopentan-2-one. A common method includes:

  • Protection of the Amino Group: Reacting L-glutamic acid with di-tert-butyl dicarbonate in the presence of sodium hydroxide to form N-tert-butoxycarbonyl-L-glutamic acid.
  • Alkylation: The protected amino group is alkylated using 1-bromopentane and sodium hydride to yield N-tert-butoxycarbonyl-4-pentyl-L-glutamic acid.
  • Deprotection: Removal of the tert-butoxycarbonyl group with trifluoroacetic acid to obtain 4-pentyl-L-glutamic acid.
  • Salt Formation: Finally, reacting 4-pentyl-L-glutamic acid with hydrochloric acid yields (4R)-4-aminopentan-2-ol;hydrochloride.

(4R)-4-aminopentan-2-ol;hydrochloride has several applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic uses due to its structural properties that may confer biological activity.
  • Biological Research: Utilized in studies related to enzyme interactions and metabolic pathways.
  • Industrial

Studies on the interactions of (4R)-4-aminopentan-2-ol;hydrochloride with biological macromolecules indicate that the amine and hydroxyl groups can form hydrogen bonds with proteins or nucleic acids. This property is crucial for its potential role in modulating enzyme activity and influencing cellular signaling pathways. Further research is needed to elucidate specific interactions and their implications for therapeutic applications.

Several compounds share structural similarities with (4R)-4-aminopentan-2-ol;hydrochloride:

Compound NameStructure CharacteristicsUnique Features
4-Aminobutan-2-olFour-carbon chain with amine and alcohol groupsShorter carbon chain than (4R)-4-aminopentan-2-ol
4-Aminohexan-2-olSix-carbon chain with similar functional groupsLonger carbon chain provides different reactivity
2-Amino-1-butanolAmino and hydroxyl groups on adjacent carbonsDifferent positioning of functional groups
5-Amino-1-pentanolFive-carbon chain but differing functional group positionsActs as a linker in organic synthesis

The uniqueness of (4R)-4-aminopentan-2-ol;hydrochloride lies in its specific carbon chain length and the relative positions of its functional groups, which influence its chemical behavior and potential applications compared to its analogs .

Reductive amination offers a direct route to β-amino alcohols by coupling ketone or aldehyde precursors with amine sources under reducing conditions. For (4R)-4-aminopentan-2-ol hydrochloride, this method enables precise stereochemical control through chiral catalysts or auxiliaries.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven effective in achieving high enantiomeric excess (ee) during the reduction of ketone intermediates. For example, hydrogenation of 4-aminopentan-2-one using Ru-(S)-BINAP at 50 bar H₂ and 40°C yields the (4R)-configured alcohol with up to 98% ee. Key factors include:

  • Ligand design: Bulky phosphine ligands enhance stereoselectivity by restricting substrate conformations.
  • Solvent effects: Polar aprotic solvents like tetrahydrofuran (THF) stabilize transition states, improving ee by 10–15% compared to toluene.

Chiral Auxiliary-Mediated Synthesis

Temporary chiral auxiliaries, such as Evans oxazolidinones, direct stereochemistry during imine formation. Subsequent hydrogenolysis releases the target amine with retained configuration. A three-step sequence—auxiliary attachment, reductive amination, and cleavage—achieves 95% ee but requires additional purification steps.

Table 1: Comparative Performance of Reductive Amination Strategies

MethodCatalyst/Ligandee (%)Yield (%)Temperature (°C)
Ru-BINAP HydrogenationRu-(S)-BINAP989240
Chiral AuxiliaryEvans Oxazolidinone958525

Chiral Building Block Utility in β-Branched α-Amino Acid Production

The utilization of (4R)-4-aminopentan-2-ol;hydrochloride as a chiral building block in β-branched α-amino acid synthesis represents a crucial application in pharmaceutical chemistry [5]. Research demonstrates that amino alcohols with similar structural motifs serve as essential intermediates for the stereoselective synthesis of β-branched α-amino acids through phase-transfer-catalyzed asymmetric alkylation reactions [5]. The compound's inherent chirality enables the production of all stereoisomers of β-alkyl-α-amino acid derivatives, which are considered extremely valuable chiral building blocks in medicinal chemistry [5].

Studies have shown that the stereoselective synthesis of β-branched α-amino acids can be achieved through efficient kinetic resolution processes [5]. The phase-transfer-catalyzed alkylation of glycinate Schiff base with racemic secondary alkyl halides proceeds with excellent levels of syn- and enantioselectivities under the influence of chiral quaternary ammonium bromide catalysts [5]. This methodology allows for the selective conversion of alkylation products to corresponding anti isomers, facilitating the preparation of all stereoisomers of β-alkyl-α-amino acid derivatives [5].

The synthetic utility of amino alcohol building blocks in β-branched α-amino acid production has been demonstrated through various catalytic systems [6] [7]. Research indicates that the most direct approach toward enantioselective synthesis of β-amino alcohols involves the Sharpless asymmetric aminohydroxylation of alkenes using chiral catalysts [6]. The chiral catalyst utilized in this reaction system achieves high enantioselectivity, with yields ranging from 55-90% and enantiomeric excess values of 90-99% [6].

Role in Transition-Metal-Catalyzed Hydrogenation Reactions

The application of (4R)-4-aminopentan-2-ol;hydrochloride in transition-metal-catalyzed hydrogenation reactions demonstrates significant potential for asymmetric synthesis [8] [9]. Enantioselective hydrogenation of β-amino ketones represents one of the most promising approaches for synthesizing chiral γ-amino alcohols, which are prevalent structural motifs in pharmaceuticals and bioactive molecules [9]. The compound's structural features make it suitable for participation in iridium-catalyzed asymmetric hydrogenation processes [9].

Research findings indicate that tridentate ferrocene-based phosphine ligands bearing modular and tunable unsymmetrical vicinal diamine scaffolds have been developed for iridium-catalyzed asymmetric hydrogenation of β-amino ketones [9]. These catalytic systems demonstrate excellent reactivities and enantioselectivities, achieving up to 99% yields, greater than 99% enantiomeric excess values, and turnover numbers of 48,500 [9]. The versatility of these systems extends to both β-tertiary-amino ketones and β-secondary-amino ketones, enabling smooth hydrogenation reactions [9].

The effectiveness of transition-metal catalysis in amino alcohol synthesis is further demonstrated through rhodium-catalyzed asymmetric hydrogenation systems [10]. Studies show that four-carbon tethered, principally axially chiral diphosphines are preferred ligands for these transformations [7]. The development of cobalt-based catalysts has also shown promise, with research demonstrating that 192 chiral bidentate phosphines in combination with cobalt precursors can produce catalysts with high activity and good enantioselectivity [7].

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (%)Turnover Number
Iridium-Ferrocene Phosphineβ-Amino Ketones99>9948,500
Rhodium-DiphosphineTrisubstituted Acrylic Acids85-9590-962,000-5,000
Cobalt-Bidentate PhosphineMethyl N-acetamidocinnamate75-85421,500-3,000

Enzymatic Transamination Mechanisms for Complex Molecule Assembly

The enzymatic transamination applications of (4R)-4-aminopentan-2-ol;hydrochloride in complex molecule assembly represent a sophisticated approach to biocatalytic synthesis [11] [4]. Multi-step biocatalytic strategies employing transaminases have been developed for chiral amino alcohol synthesis, demonstrating the compound's utility in enzymatic cascade reactions [11] [12]. Research shows that sequential cascades of three enzymatic steps, including two transaminases and one transketolase, can be employed for the synthesis of complex amino alcohol structures [11].

Enzymatic synthesis of chiral amino alcohols through coupling transketolase and transaminase-catalyzed reactions has been successfully implemented in continuous-flow microreactor systems [12]. These biocatalytic routes offer environmentally benign alternatives to traditional chemical synthesis methods, providing high selectivity and reduced environmental impact [12]. The integration of multiple enzymatic steps allows for the efficient conversion of simple starting materials into complex chiral amino alcohol products [12].

The development of engineered amine dehydrogenases has further expanded the scope of enzymatic amino alcohol synthesis [4]. Research demonstrates that engineered amine dehydrogenases derived from amino acid dehydrogenases can catalyze the asymmetric reductive amination of ketones with free ammonia, producing chiral amino alcohols with high enantioselectivity [4]. These enzymes typically achieve greater than 99% enantiomeric excess in the production of chiral amino alcohols [4].

Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (%)
Transketolase-TransaminasePropanal-Hydroxypyruvate(2S,3S)-2-aminopentane-1,3-diol85-95>95
Amine Dehydrogenase1-hydroxybutan-2-one(S)-2-aminobutan-1-ol60>99
Dioxygenase-DecarboxylaseL-lysine1,5-diaminopentan-2-ol93-95>90

Cascade enzymatic reactions have been developed for the synthesis of chiral amino alcohols starting from readily available amino acids [13] [14]. The protocol combines regio- and diastereoselective oxidation of unactivated carbon-hydrogen bonds catalyzed by dioxygenases, followed by cleavage of the carboxylic acid moiety by pyridoxal-phosphate decarboxylases [13] [14]. This approach enables the synthesis of optically enriched amino alcohols with excellent yields ranging from 93% to greater than 95% [13] [14].

The optimization of enzyme cascades for chiral amino alcohol synthesis has been achieved through statistical experimental design approaches [15]. Research demonstrates that conversion yields of chiral amino alcohols can be increased up to 3-fold through optimized reaction conditions [15]. The integration of multiple enzymatic steps in cascade reactions provides a powerful tool for the assembly of complex molecular architectures while maintaining high stereochemical control [16].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

139.0763918 g/mol

Monoisotopic Mass

139.0763918 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types